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molecular formula C12H18O B8463489 2,2-Dimethyl-4-phenylbutan-1-ol

2,2-Dimethyl-4-phenylbutan-1-ol

Cat. No. B8463489
M. Wt: 178.27 g/mol
InChI Key: CVZHOLRERXMXAY-UHFFFAOYSA-N
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Patent
US09353075B2

Procedure details

At 0° C., under nitrogen atmosphere, to a stirring mixture of LiAlH4 (0.49 g, 12.8 mmol) in dry Et2O (25 mL), 2,2-dimethyl-4-phenyl-butanoic acid (0.62 g, 3.22 mmol) dissolved in Et2O (10 mL) was added dropwise. The mixture was left at rt for 4 h, then quenched at 0° C. by slowly adding H2O (0.5 mL) followed by 3M KOH solution (0.5 mL) and H2O (1.64 mL). The mixture was stirred for 1 h at 0° C., then the crude was filtered and the organic phase dried over Na2SO4. The organic solution was concentrated to dryness affording the title compound (0.540 g, 94%) as pale yellow transparent oil. 1H NMR (CDCl3): δ 0.96 (s, 6H), 1.55-1.64 (m, 2H), 2.58-2.65 (m, 2H) 3.41 (s, 2H), 7.17-7.33 (m, 5H).
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][C:8]([CH3:20])([CH2:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:9](O)=[O:10]>CCOCC>[CH3:7][C:8]([CH3:20])([CH2:12][CH2:13][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)[CH2:9][OH:10] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.49 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0.62 g
Type
reactant
Smiles
CC(C(=O)O)(CCC1=CC=CC=C1)C
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
quenched at 0° C. by slowly adding H2O (0.5 mL)
FILTRATION
Type
FILTRATION
Details
the crude was filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was concentrated to dryness

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC(CO)(CCC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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